13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene 13-oxide
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Overview
Description
®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide is a complex organophosphorus compound It is characterized by its unique dioxaphosphepine ring structure, which is fused with two naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide typically involves the reaction of 1,1’-binaphthyl-2,2’-diyl hydrogen phosphate with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product . The reaction conditions often include the use of solvents such as methanol or dichloromethane, and the reaction temperature is maintained at room temperature to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations. The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphine derivatives, and substituted dioxaphosphepine compounds. These products are often characterized using techniques such as NMR, HPLC, and mass spectrometry to confirm their structure and purity .
Scientific Research Applications
Chemistry
In chemistry, ®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable in the synthesis of enantiomerically pure compounds .
Biology and Medicine
Its ability to form stable complexes with metal ions makes it useful in the development of new drugs and therapeutic agents .
Industry
In industrial applications, ®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide is used in the production of high-performance materials. Its stability and reactivity make it suitable for use in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of ®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide involves its interaction with molecular targets such as enzymes and metal ions. The compound forms stable complexes with these targets, modulating their activity and facilitating various chemical reactions. The dioxaphosphepine ring structure plays a crucial role in stabilizing these complexes and enhancing their reactivity .
Comparison with Similar Compounds
Similar Compounds
- ®-1,1’-Binaphthyl-2,2’-diyl hydrogen phosphate
- ®-4-Hydroxy-2,6-di(naphthalen-2-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide
Uniqueness
What sets ®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide apart from similar compounds is its unique dioxaphosphepine ring structure. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene 13-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h9-12H,1-8H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTOYKLUBVCMFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2C4=C(C=CC5=C4CCCC5)OP(=O)(O3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432399 |
Source
|
Record name | 4-Hydroxy-8,9,10,11,12,13,14,15-octahydro-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193697-61-8 |
Source
|
Record name | 4-Hydroxy-8,9,10,11,12,13,14,15-octahydro-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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